molecular formula C18H17NO3S2 B2602152 N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(methylsulfanyl)benzamide CAS No. 2310144-21-7

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(methylsulfanyl)benzamide

Cat. No.: B2602152
CAS No.: 2310144-21-7
M. Wt: 359.46
InChI Key: JWQIJOJSDQEELA-UHFFFAOYSA-N
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Description

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(methylsulfanyl)benzamide is a complex organic compound that features a unique combination of furan, thiophene, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-thiophene intermediate: This step involves the coupling of furan and thiophene rings through a palladium-catalyzed cross-coupling reaction.

    Introduction of the hydroxyethyl group: The intermediate is then reacted with an appropriate hydroxyethylating agent under basic conditions to introduce the hydroxyethyl group.

    Attachment of the benzamide moiety: Finally, the hydroxyethylated intermediate is coupled with 2-(methylsulfanyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, tosylates, under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its structural complexity, this compound can be explored for its potential as a therapeutic agent, particularly in the development of new antibacterial or anticancer drugs.

    Material Science: The unique electronic properties of the furan and thiophene rings make this compound a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.

Mechanism of Action

The mechanism of action of N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(methylsulfanyl)benzamide is likely to involve multiple molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It could influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(methylsulfanyl)benzamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

    Structural Uniqueness: The combination of furan, thiophene, and benzamide moieties in a single molecule is relatively rare, providing a unique scaffold for drug development.

    Biological Activity: The compound’s ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile candidate for research and development.

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S2/c1-23-15-7-3-2-5-12(15)18(21)19-11-13(20)16-8-9-17(24-16)14-6-4-10-22-14/h2-10,13,20H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQIJOJSDQEELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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